2-Phenylaziridin-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamethoxazole is synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole. The key steps include:
Nitration: The nitration of 4-aminobenzenesulfonamide to form 4-nitrobenzenesulfonamide.
Reduction: The reduction of 4-nitrobenzenesulfonamide to 4-aminobenzenesulfonamide.
Cyclization: The cyclization of 4-aminobenzenesulfonamide with 5-methylisoxazole to form sulfamethoxazole.
Industrial Production Methods
Industrial production of sulfamethoxazole involves large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole undergoes various chemical reactions, including:
Oxidation: Sulfamethoxazole can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfamethoxazole to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with sulfamethoxazole under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfamethoxazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: Investigated for its effects on bacterial cell growth and metabolism.
Medicine: Extensively studied for its antibacterial properties and used in combination with other antibiotics to treat infections.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
Sulfamethoxazole exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, sulfamethoxazole prevents the formation of dihydrofolic acid, thereby inhibiting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Comparison
Sulfamethoxazole is unique among sulfonamides due to its intermediate duration of action and broad-spectrum activity. Compared to sulfisoxazole and sulfadiazine, sulfamethoxazole has a longer half-life, allowing for less frequent dosing. It is also more effective against a wider range of bacterial infections .
Properties
CAS No. |
19615-20-4 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-phenylaziridin-1-amine |
InChI |
InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2 |
InChI Key |
KNKDTKBMUZNQOZ-UHFFFAOYSA-N |
SMILES |
C1C(N1N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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